1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol

Description

Structural Characteristics and IUPAC Nomenclature

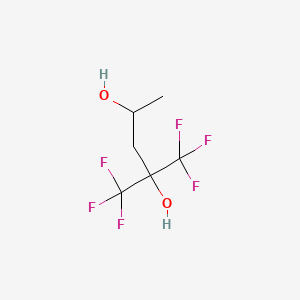

The International Union of Pure and Applied Chemistry nomenclature for this compound, 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol, precisely describes its molecular architecture through systematic naming conventions. The structure features a five-carbon pentane backbone with hydroxyl groups positioned at the second and fourth carbons, creating a vicinal diol configuration. The fluorinated substituents include three fluorine atoms attached to the terminal carbon (position 1) and an additional trifluoromethyl group attached to the second carbon, resulting in a total of six fluorine atoms within the molecule.

The compound's structural formula can be represented through its Simplified Molecular Input Line Entry System notation as CC(CC(C(F)(F)F)(C(F)(F)F)O)O, which clearly delineates the spatial arrangement of atoms and functional groups. The International Chemical Identifier key QAJCOMPEAMJMEB-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. This molecular architecture creates a compound with significant steric bulk around the fluorinated carbon center, influencing both its reactivity patterns and physical properties.

The presence of multiple trifluoromethyl groups introduces substantial electron-withdrawing effects throughout the molecular framework. These electronic influences manifest in altered acidity constants, with predictive modeling suggesting a logarithmic acid dissociation constant value of approximately 9.55, indicating moderately acidic behavior for the hydroxyl protons. The compound's three-dimensional conformational preferences are dominated by the bulky trifluoromethyl substituents, which create significant steric hindrance and influence intermolecular interactions.

Historical Development of Fluorinated Diols in Organic Chemistry

The development of fluorinated diols represents a significant milestone in the broader evolution of organofluorine chemistry, which began with Alexander Borodin's pioneering work in 1862 involving nucleophilic halogen replacement reactions. The first organofluorine compound was actually synthesized earlier by Dumas and colleagues in 1835 through the reaction of dimethyl sulfate with potassium fluoride to produce methyl fluoride. These early discoveries laid the foundational principles for halogen exchange methodologies that would later become central to fluorochemical synthesis.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of molten potassium fluoride marked a crucial turning point in fluorine chemistry, though the extreme reactivity and corrosiveness of fluorine gas initially discouraged widespread research. The development of practical fluorination methods remained limited until the 1920s, when systematic approaches to fluorine handling and dilution with inert gases made controlled fluorination reactions feasible.

World War II catalyzed unprecedented advances in fluorochemical research, driven primarily by the Manhattan Project's requirements for uranium hexafluoride-resistant materials. The discovery of polytetrafluoroethylene by Roy Plunkett in 1938 demonstrated the unique properties achievable through fluorine incorporation, including exceptional chemical inertness and thermal stability. This period established fluoropolymers as materials capable of withstanding highly corrosive environments, setting the stage for broader exploration of fluorinated molecular architectures.

The post-war era witnessed systematic development of fluorinated building blocks, including specialized diols designed for specific applications in materials science and synthetic chemistry. Research into fluorinated diols gained particular momentum due to their enhanced solubility in supercritical carbon dioxide compared to hydrocarbon analogs, opening new possibilities for environmentally benign synthetic methodologies. The recognition that fluorinated compounds could exhibit dramatically improved properties over their non-fluorinated counterparts led to intensive investigation of fluorinated diol systems for pharmaceutical and materials applications.

Position Within Fluorinated Building Block Taxonomy

This compound occupies a specialized position within the broader taxonomy of fluorinated building blocks, representing an advanced example of multiply fluorinated vicinal diol architecture. Fluorinated building blocks are systematically classified based on their degree of fluorination, with categories including mono-fluorinated, di-fluorinated, and highly fluorinated structures that replace multiple hydrogen atoms with fluorine. This particular compound falls into the highly fluorinated category, featuring six fluorine atoms strategically positioned to maximize electronic and steric effects.

Within the specific subcategory of fluorinated diols, this compound represents a sophisticated example of structure-property optimization. The dual hydroxyl functionality combined with extensive fluorination creates a unique combination of hydrophilic and lipophilic characteristics that distinguish it from simpler fluorinated alcohols or less heavily fluorinated diol systems. The compound's classification as a building block reflects its utility as a synthetic intermediate for more complex fluorinated architectures, particularly in applications requiring enhanced stability and unique solubility profiles.

The compound shares structural similarities with other fluorinated diol systems, as evidenced by related compounds in chemical databases. Notably, 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol represents an aromatic-substituted analog with additional complexity through the incorporation of a para-methylphenyl substituent. Such structural relationships demonstrate the systematic approach to fluorinated building block development, where core architectures are modified through strategic substitution patterns to achieve specific property profiles.

The compound's physical properties reflect its position within fluorinated building block taxonomy. Its density of 1.451 grams per cubic centimeter, boiling point of 191 degrees Celsius, and refractive index of 1.534 are characteristic of heavily fluorinated organic molecules. These properties, combined with its flash point of 69 degrees Celsius, position the compound as a stable yet reactive building block suitable for various synthetic transformations while maintaining handling safety characteristics typical of fluorinated intermediates.

Table 1: Comparative Properties of Fluorinated Diol Building Blocks

This taxonomic position reflects the compound's role as a specialized building block designed for applications where conventional diol functionality must be combined with the unique properties imparted by extensive fluorination. The systematic development of such compounds represents a mature approach to fluorinated building block design, where specific structural motifs are optimized for particular applications in pharmaceutical chemistry, materials science, and specialized synthetic methodologies.

Properties

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h3,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJCOMPEAMJMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956328 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34844-48-9 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol, 1,1,1-trifluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Potential |

|---|---|---|---|

| Reaction with Trifluoroacetaldehyde | Trifluoroacetaldehyde, diol precursor | Elevated temperature | High |

| Fluoroacetoacetate Method | Fluoroacetoacetate, benzoic anhydride | Controlled temperature | Moderate to High |

| Direct Fluorination | Fluorine gas or fluorinating agents | Specific conditions | Variable |

| Reduction Reactions | Lithium aluminum hydride | Standard reduction conditions | Moderate |

In industrial settings, the production of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol often employs large-scale reactors where conditions are optimized for maximum yield and purity.

Process Optimization

Key factors in industrial production include:

Reactor Design: Continuous flow reactors may be utilized for better control over reaction parameters.

Purification Steps: Following synthesis, distillation and crystallization processes are commonly implemented to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is utilized in several scientific research fields, including:

Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Investigated for potential use in drug development due to its unique chemical properties.

Industry: Applied in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability. These interactions play a crucial role in its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar reactivity but different structural properties.

1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylpentanoate: Another fluorinated compound with distinct functional groups and applications.

Uniqueness

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to its combination of multiple fluorine atoms and hydroxyl groups, which impart specific chemical properties such as high reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.

Biological Activity

1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol (CAS Number: 34844-48-9) is a fluorinated organic compound with a unique chemical structure that imparts specific biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Molecular Formula: C₆H₈F₆O₂

Molar Mass: 226.12 g/mol

Density: 1.451 g/cm³

Boiling Point: 190.8 °C

Flash Point: 69 °C

pKa: 9.55 (predicted)

The compound features two hydroxyl groups and multiple fluorine atoms, which enhance its reactivity and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding. The presence of fluorine increases the compound's lipophilicity and influences its interaction with biological membranes and proteins .

Applications in Scientific Research

This compound has been utilized in various fields:

- Chemistry: As a building block for synthesizing complex fluorinated compounds.

- Biology: In studies of enzyme interactions and metabolic pathways involving fluorinated substrates.

- Medicine: Investigated for potential use in drug development due to its unique properties .

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of fluorinated alcohols with enzymes, researchers found that this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting enzyme inhibition.

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated that this compound demonstrated moderate antibacterial activity against certain strains of Gram-positive bacteria. This finding opens avenues for further exploration in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₆H₈F₆O₂ | Moderate antibacterial activity |

| 1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | Lower reactivity than the target compound |

| 1,1-Bis(trifluoromethyl)butane-1,3-diol | C₆H₈F₆O₂ | Similar structure but different biological effects |

Q & A

Q. What synthetic methodologies are employed for preparing 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol, and how is purity validated?

Synthetic routes for fluorinated diols often involve trifluoroacetylation or condensation reactions. For example, 1,1,1-Trifluoro-2,4-pentanedione (a structurally related compound) is synthesized via ketone trifluoromethylation or fluorinated acetylene intermediates . Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) confirming structural integrity. For fluorinated compounds, -NMR is critical for detecting trace impurities .

Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?

- NMR : - and -NMR identify proton environments and fluorine coupling patterns. For example, the trifluoromethyl group () exhibits distinct signals near -70 ppm .

- FT-IR : Stretching vibrations for hydroxyl (3300 cm), carbonyl (1700 cm), and bonds (1200 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating stability under ionization .

Q. What storage conditions are recommended to preserve the compound’s stability?

Fluorinated diols are hygroscopic and prone to hydrolysis. Storage under inert atmospheres (argon/nitrogen) at -20°C in amber glass vials minimizes degradation. Compatibility with common solvents (e.g., DMSO, acetonitrile) should be tested empirically, as fluorinated groups may react with polar aprotic solvents .

Advanced Research Questions

Q. How do solvent interactions influence crystallization behavior, particularly with diol-based precipitants like 2-methyl-2,4-pentanediol (MPD)?

MPD is widely used in protein crystallization due to its preferential exclusion from hydrophobic surfaces, promoting macromolecular assembly . For small fluorinated molecules, MPD may stabilize crystal lattices via hydrogen bonding with hydroxyl groups. However, fluorinated moieties can disrupt solvent ordering, necessitating empirical screening of precipitant ratios (e.g., 30–70% MPD) and pH optimization (e.g., Tris-HCl buffers at pH 8.5) .

Q. Which density-functional theory (DFT) functionals are optimal for modeling electronic properties and reaction pathways?

- Hybrid Functionals : Becke’s three-parameter hybrid functional (B3LYP) accurately predicts thermochemical properties of fluorinated systems, including bond dissociation energies and reaction barriers .

- Dispersion Corrections : Grimme’s D3 correction improves van der Waals interactions critical for modeling hydrogen bonds .

- Basis Sets : The 6-311++G(d,p) basis set balances computational cost and accuracy for fluorine-containing compounds .

Q. How do the compound’s dual hydroxyl and trifluoromethyl groups affect reactivity in nucleophilic environments?

The electron-withdrawing group enhances acidity of the hydroxyl protons, facilitating deprotonation in basic conditions. This increases susceptibility to nucleophilic attack at the carbonyl carbon, as observed in analogous trifluoroacetylacetone derivatives . However, steric hindrance from the trifluoromethyl group may slow kinetics in bulkier nucleophiles. Kinetic studies using stopped-flow spectroscopy or computational transition-state analysis (e.g., NEB calculations) are recommended .

Q. What experimental strategies resolve contradictions in solubility data for fluorinated diols?

Discrepancies in solubility often arise from solvent polarity and hydration effects. Systematic studies using dynamic light scattering (DLS) or isothermal titration calorimetry (ITC) quantify solvation thermodynamics. For example, aqueous solubility can be enhanced via co-solvents (e.g., PEG 400) or pH adjustment to deprotonate hydroxyl groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.